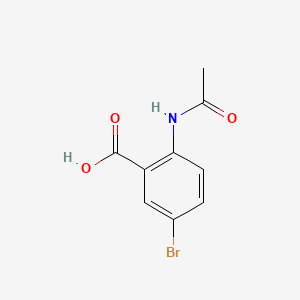

2-Acetamido-5-bromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVABAFHRLMDDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-79-4 | |

| Record name | 2-(Acetylamino)-5-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-5-bromobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Acetamido-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a bromine atom on the benzoic acid backbone, makes it a compound of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications based on available scientific data.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | [2] |

| Molecular Weight | 258.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 218-223 °C | [1][3] |

| Boiling Point (predicted) | 457.8 °C at 760 mmHg | [1] |

| Solubility (logWS) | -2.85 (predicted) | Cheméo |

| Octanol/Water Partition Coefficient (XLogP3) | 2.6 | [2] |

| CAS Number | 38985-79-4 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis: Acetylation of 2-Amino-5-bromobenzoic Acid

A common and effective method for the synthesis of this compound is the acetylation of its precursor, 2-amino-5-bromobenzoic acid.

Materials:

-

2-amino-5-bromobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice

Procedure:

-

Dissolve 2-amino-5-bromobenzoic acid in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid.

-

Dry the product under vacuum.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Purification: Recrystallization

Recrystallization is a standard technique to purify the crude product.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

Heating apparatus (hot plate or water bath)

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals.

Spectral Data and Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamido group. The aromatic protons will exhibit splitting patterns based on their positions on the benzene ring. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons (with and without bromine substitution), and the methyl carbon of the acetamido group. |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-Br stretching vibrations. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the acetamido group, the carboxylic acid group, and the bromine atom. The NIST WebBook shows a mass spectrum with a prominent peak at m/z 215, likely corresponding to the loss of the acetyl group.[4] |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic characterization.

Potential Biological Activity and Applications in Drug Development

While direct experimental data on the biological activity of this compound is limited, the activities of structurally related compounds suggest potential areas for investigation.

-

Anti-inflammatory and Analgesic Potential: Derivatives of 5-acetamido-2-hydroxybenzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[5] These studies suggest that the acetamido-benzoic acid scaffold may be a promising starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Activity: Benzoic acid derivatives are a well-established class of compounds with potential anticancer activities. Although no specific studies on this compound were identified, related acetamido-chalcones have shown significant anticancer potential against breast cancer cell lines.

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. Diaminobenzoic acid derivatives have been shown to possess antimicrobial activity. Further investigation into the antimicrobial spectrum of this compound could be a valuable area of research.

Logical Relationship for Potential Drug Discovery:

References

Elucidation of the Chemical Structure of 2-Acetamido-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 2-Acetamido-5-bromobenzoic acid (C₉H₈BrNO₃). Through a detailed examination of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to offer a definitive structural elucidation. This guide also outlines the synthetic pathway for its preparation and provides detailed experimental protocols for its characterization. The information presented herein is intended to serve as a critical resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 258.07 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 38985-79-4 | --INVALID-LINK-- |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | --INVALID-LINK-- |

| InChI Key | QVABAFHRLMDDLM-UHFFFAOYSA-N | --INVALID-LINK-- |

Structural Elucidation

The structural confirmation of this compound is achieved through the combined application of several spectroscopic techniques.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Ion/Fragment | m/z (Observed) | Interpretation |

| [M]⁺ | 257/259 | Molecular ion peak (presence of Br isotopes) |

| [M-CH₂CO]⁺ | 215/217 | Loss of a ketene group |

| [M-COOH]⁺ | 212/214 | Loss of the carboxylic acid group |

| [M-Br]⁺ | 178 | Loss of a bromine atom |

Note: The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in characteristic M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1590, 1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

| ~600 | Medium | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -COOH |

| ~9.8 | Singlet | 1H | -NH- |

| ~8.2 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.8 | Doublet of doublets | 1H | Ar-H (meta to COOH, ortho to Br) |

| ~7.0 | Doublet | 1H | Ar-H (ortho to NHAc) |

| ~2.2 | Singlet | 3H | -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~169 | C=O (Amide) |

| ~139 | Ar-C (quaternary, attached to NHAc) |

| ~135 | Ar-C (CH) |

| ~125 | Ar-C (CH) |

| ~122 | Ar-C (quaternary, attached to COOH) |

| ~118 | Ar-C (CH) |

| ~115 | Ar-C (quaternary, attached to Br) |

| ~25 | -CH₃ |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2-aminobenzoic acid (anthranilic acid).

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid

-

Dissolve 2-aminobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-bromobenzoic acid.

Step 2: Synthesis of this compound

-

Suspend 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., acetic acid or toluene) in a round-bottom flask.

-

Add acetic anhydride to the suspension.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration, wash with a cold solvent (e.g., ethanol or water), and dry to obtain this compound.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. However, related benzoic acid and acetamide derivatives have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties. Further research is required to elucidate the specific biological profile of this compound.

Logical Workflow for Biological Screening

Caption: A logical workflow for investigating the biological activity.

Conclusion

The structure of this compound has been unequivocally confirmed through the synergistic application of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy. The provided synthetic protocols offer a reliable method for its preparation. While its specific biological functions remain to be fully explored, its structural motifs suggest potential for further investigation in the field of medicinal chemistry. This guide serves as a foundational document for researchers working with this compound.

A Comprehensive Technical Guide to 2-Acetamido-5-bromobenzoic Acid (CAS: 38985-79-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Acetamido-5-bromobenzoic acid (CAS number: 38985-79-4), a key chemical intermediate in synthetic organic chemistry and drug discovery. This document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its significant role as a precursor to biologically active molecules, particularly in the synthesis of quinazolinone scaffolds with therapeutic potential. While direct biological activity data for the title compound is limited in publicly accessible literature, its utility as a foundational building block in medicinal chemistry is well-documented. This guide consolidates available spectroscopic data and presents logical workflows for its synthesis and subsequent application in the development of potential therapeutic agents.

Chemical and Physical Properties

This compound, also known as N-Acetyl-5-bromoanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a bromine atom on the benzoic acid backbone, makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38985-79-4 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Acetyl-5-bromoanthranilic acid, 2-Acetylamino-5-bromobenzoic acid | [2] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 222-223 °C | [3] |

| Boiling Point | 457.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.706 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.6 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes key available data.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

| ¹H NMR | Data available in spectral databases. | PubChem |

| ¹³C NMR | Data available in spectral databases. | PubChem |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 215; m/z 2nd Highest: 217; m/z 3rd Highest: 197. | PubChem |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr and ATR). | PubChem |

| Raman Spectroscopy | FT-Raman spectrum available. | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the bromination of 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-5-bromobenzoic acid, followed by the acetylation of the amino group.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Method A: Bromination using Bromine in Acetic Acid

-

Materials: Sodium 2-aminobenzoate, Bromine, Glacial Acetic Acid, Benzene, Concentrated Hydrochloric Acid.

-

Procedure:

-

A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.

-

The mixture is stirred for 1 hour at the same temperature.

-

The resulting precipitate is filtered, washed with benzene, and dried in the dark. This yields a mixture of bromo-substituted benzoic acids.

-

To isolate the desired product, the crude mixture (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.

-

The solution is hot-filtered under a vacuum. The insoluble material is primarily 2-amino-3,5-dibromobenzoic acid.

-

2-Amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.

-

Method B: From 5-bromoindoline-2,3-dione

-

Materials: 5-bromoindoline-2,3-dione, 3N Sodium Hydroxide (NaOH), 35% Hydrogen Peroxide (H₂O₂), Concentrated Hydrochloric Acid (HCl), Methanol (MeOH).

-

Procedure:

-

To a stirred solution of 5-bromoindoline-2,3-dione (20.0 g, 8.8 mmol) in 88 mL of 3N aq. NaOH at 80 °C, add hydrogen peroxide (22.2 mL, 2.7 mmol, 35% in water) dropwise.

-

Stir the reaction mixture at 80 °C for 1 hour.

-

Allow the mixture to cool to room temperature, then further cool to 0 °C in an ice bath.

-

Quench the reaction by adding 100 mL of concentrated HCl to adjust the pH to 5.

-

Evaporate the volatiles under reduced pressure to obtain the crude product as a brown solid.

-

Suspend the solid in 150 mL of MeOH and stir for 15 minutes.

-

Filter the suspension and evaporate the filtrate to dryness under reduced pressure to yield 2-amino-5-bromobenzoic acid.

-

Step 2: Acetylation of 2-Amino-5-bromobenzoic Acid to this compound

This protocol is based on standard acetylation procedures for aromatic amines.

-

Materials: 2-Amino-5-bromobenzoic acid, Acetic Anhydride, Pyridine (anhydrous), Dichloromethane (DCM) or Ethyl Acetate, 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Applications in Drug Discovery and Development

While direct pharmacological data for this compound is scarce, its primary significance in drug development lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. Notably, it is a precursor for the synthesis of quinazolinone derivatives.

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 2-acetamido group of the title compound can participate in cyclization reactions to form the quinazolinone ring system.

For instance, derivatives of 6-bromoquinazolin-4(3H)-one, which can be synthesized from 2-amino-5-bromobenzoic acid, have shown potent antitumor activity.[4] One study demonstrated that a quinazolinone derivative synthesized from a related precursor inhibited the ALK/PI3K/AKT signaling pathway in lung cancer cells.[4] The synthesis of 2-methyl-5-bromo-4(3H)-quinazolinone proceeds through an amide intermediate formed by the reaction of 2-amino-6-bromo-benzoic acid with acetic anhydride, a reaction analogous to the formation of the title compound.

The bromine atom at the 5-position of the benzoic acid ring is also synthetically valuable, serving as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Visualizations

Synthesis Workflow

References

- 1. This compound | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:38985-79-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Acetamido-5-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Acetamido-5-bromobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual representations of its chemical structure and synthetic pathway.

Core Properties of this compound

This compound, also known as N-Acetyl-5-bromoanthranilic acid, is a derivative of benzoic acid with the chemical formula C₉H₈BrNO₃.[1] Its structure features an acetamido group and a bromine atom substituted on the benzene ring, ortho and para to the carboxylic acid group, respectively.

Physical and Chemical Data Summary

The following tables provide a structured summary of the key physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N-Acetyl-5-bromoanthranilic acid, 2-(acetylamino)-5-bromobenzoic acid, 5-bromo-2-acetamidobenzoic acid[1] |

| CAS Number | 38985-79-4[1] |

| Molecular Formula | C₉H₈BrNO₃[1] |

| Molecular Weight | 258.07 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Property | Value | Notes |

| Melting Point | 222-223 °C | |

| Boiling Point | 457.8 °C at 760 mmHg | |

| Solubility (water) | log10WS = -2.90 | Calculated value, indicating low water solubility.[2] |

| Octanol/Water Partition Coefficient (logP) | 2.106 | Calculated value, suggesting moderate lipophilicity.[2] |

| pKa | ~4 | Estimated based on the pKa of 2-acetamidobenzoic acid (4.09) and 5-bromoanthranilic acid (predicted 4.55).[3] An experimental value is not readily available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-acetylation of 2-amino-5-bromobenzoic acid using acetic anhydride.

Materials:

-

2-amino-5-bromobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in a minimal amount of glacial acetic acid. If the starting material is soluble in acetic anhydride, glacial acetic acid can be omitted.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water to remove any acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Method: A sample of this compound can be analyzed using an FTIR spectrometer. The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Signals: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹), and the N-H bend of the amide (Amide II band, ~1550 cm⁻¹). Aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry:

-

Method: Mass spectral data can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Expected Fragmentation: In EI-MS, the molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight. Common fragmentation patterns may include the loss of an acetyl group, a hydroxyl group, or a bromine atom.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

References

2-Acetamido-5-bromobenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-5-bromobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, a standard synthesis protocol, and an analytical workflow, presented in a format tailored for scientific and research applications.

Core Compound Data

This compound is a substituted aromatic carboxylic acid. Its structure incorporates an acetamido group and a bromine atom on the benzoic acid framework, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This quantitative data is essential for reaction planning, analytical method development, and quality control.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| CAS Number | 38985-79-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (by ¹H NMR) | ≥97.0% | [2] |

Synthesis Protocol: N-Acetylation of 2-Amino-5-bromobenzoic Acid

The most common and direct route for the synthesis of this compound is through the N-acetylation of its corresponding amine precursor, 2-Amino-5-bromobenzoic acid. This reaction involves the introduction of an acetyl group to the nitrogen atom of the amino group.

Experimental Methodology

This protocol is adapted from established methods for the acetylation of aromatic amines.

Materials:

-

2-Amino-5-bromobenzoic acid

-

Acetic anhydride

-

Anhydrous pyridine

-

Dichloromethane or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Washing: Transfer the diluted mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Workflow

The identity and purity of the synthesized this compound must be confirmed through analytical methods. A typical workflow for characterization is outlined below.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the compound. The resulting spectrum should be consistent with the expected chemical shifts and integration values for the protons in the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Spectroscopic Profile of 2-Acetamido-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamido-5-bromobenzoic acid, a key intermediate in various synthetic applications, including pharmaceutical development. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈BrNO₃, with a molecular weight of 258.07 g/mol .[1] The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Mass Spectrometry Data

Mass spectrometry of this compound was performed using electron ionization (EI). The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragments.

| m/z Value | Relative Intensity | Assignment |

| 257/259 | Major | [M]⁺, Molecular ion (presence of Br isotopes) |

| 215/217 | High | [M-C₂H₃O]⁺, Loss of acetyl group |

| 197/199 | Moderate | [M-C₂H₃O-H₂O]⁺, Subsequent loss of water |

Table 1: Key mass spectrometry peaks for this compound.[1]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented here is typical for a solid sample analyzed by Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~820 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~600 | Medium | C-Br stretch |

Table 2: Characteristic infrared absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following data are predicted values and may vary slightly based on the solvent and experimental conditions.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | COOH |

| ~9.8 | Singlet | 1H | NH |

| ~8.2 | Doublet | 1H | Ar-H |

| ~7.8 | Doublet of doublets | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~2.1 | Singlet | 3H | CH₃ |

Table 3: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~169 | C=O (Amide) |

| ~140 | Ar-C (quaternary) |

| ~138 | Ar-C (CH) |

| ~125 | Ar-C (CH) |

| ~122 | Ar-C (quaternary) |

| ~118 | Ar-C (CH) |

| ~115 | Ar-C (quaternary) |

| ~24 | CH₃ |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The following sections outline generalized procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard (e.g., tetramethylsilan, TMS) if required.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

An In-depth Technical Guide on 2-Acetamido-5-bromobenzoic Acid: Solubility, Synthesis, and Analysis

This technical guide provides a comprehensive overview of the available information on 2-Acetamido-5-bromobenzoic acid, with a focus on its solubility characteristics. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound in various organic solvents remains limited in publicly accessible literature. However, a calculated value for its water solubility is available.

| Solvent | Solubility Value | Method |

| Water | Log10(S) = -2.90 (S in mol/L) | Calculated[1][2] |

Note: This calculated value suggests a low solubility in water. For practical applications, experimental determination across a range of solvents is crucial.

Qualitative Solubility Information

While specific data for this compound is scarce, information on the closely related precursor, 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid), can provide valuable insights into its likely solubility profile. 5-Bromoanthranilic acid is reported to be:

-

Very slightly soluble in water.

-

Moderately soluble in alcohol, ether, chloroform, benzene, and acetic acid.

-

Freely soluble in acetone.[3]

The acetylation of the amino group to an acetamido group in this compound may alter its polarity and hydrogen bonding capabilities, thus influencing its solubility profile compared to its amino precursor. It is anticipated that the solubility in polar aprotic solvents might be favorable.

Experimental Protocols for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

-

Phase Separation:

-

After the equilibration period, the suspension is allowed to settle.

-

To effectively separate the undissolved solid from the saturated solution, the mixture is centrifuged at a high speed.

-

-

Sample Analysis:

-

A known aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

The aliquot is then diluted with a known volume of a suitable solvent.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Synthesis and Purification Workflow

This compound is commonly synthesized from its precursor, 2-Amino-5-bromobenzoic acid, through an acetylation reaction. The general workflow for its synthesis and subsequent purification is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

This guide summarizes the currently available technical information for this compound. Further experimental investigations are necessary to establish a comprehensive understanding of its solubility and other physicochemical properties, which are critical for its application in research and development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Acetamido-5-bromobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Acetamido-5-bromobenzoic acid, a halogenated N-acetyl anthranilic acid, are emerging as a compelling scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of their biological activities, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. By presenting quantitative data, detailed experimental protocols, and elucidating relevant signaling pathways, this document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. While specific data for a wide range of this compound derivatives are still under investigation, studies on structurally similar compounds provide valuable insights into their potential potency. For instance, certain benzoic acid derivatives have shown IC50 values in the micromolar range against various cancer cell lines.[1]

Table 1: Illustrative Anticancer Activity of Related Benzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Quinazolinone Derivatives | MCF-7 | 100 |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide Derivatives | Human Colorectal Cancer | 4.53 - 5.85 |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human Cervical Cancer | 17.84 |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 and Caco2 | 239.88 |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | 0.06 |

Note: This table is illustrative and includes data from various benzoic acid derivatives to indicate the potential activity range. Specific data for 2-acetylbenzoic acid derivatives should be consulted from primary literature when available.[1]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer

N-acetyl-anthranilic acid derivatives may exert their anticancer effects by modulating several critical signaling pathways. One potential target is the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), which is a regulator of the c-Myc proto-oncogene.[4] Inhibition of FUBP1 by anthranilic acid derivatives can lead to the downregulation of c-Myc expression, thereby inhibiting cell proliferation.[4]

Additionally, these compounds may influence other pathways commonly dysregulated in cancer, such as the NF-κB and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth, survival, and metastasis.[5][6]

References

- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-5-bromoanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-5-bromoanthranilic acid, a key intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis

The synthesis of N-Acetyl-5-bromoanthranilic acid is typically achieved through a two-step process. The first step involves the bromination of anthranilic acid to produce 5-bromoanthranilic acid. The subsequent step is the N-acetylation of 5-bromoanthranilic acid using acetic anhydride.

Step 1: Synthesis of 5-Bromoanthranilic Acid

This procedure involves the electrophilic bromination of anthranilic acid.

Experimental Protocol:

-

Dissolve 20g of anthranilic acid in glacial acetic acid and cool the solution to below 15°C.[1]

-

Slowly add a solution of bromine in acetic acid to the cooled mixture until the reddish-brown color of bromine persists.[1]

-

Pour the reaction mixture into a large volume of water.[1]

-

A precipitate of 5-bromoanthranilic acid will form.[1]

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield colorless flakes.[1]

Step 2: Synthesis of N-Acetyl-5-bromoanthranilic Acid

This protocol describes the acetylation of the amino group of 5-bromoanthranilic acid.

Experimental Protocol:

-

In a suitable reaction flask, suspend 5-bromoanthranilic acid (1.0 equivalent) in a solvent such as pyridine.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[2]

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Acetyl-5-bromoanthranilic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization

The synthesized N-Acetyl-5-bromoanthranilic acid is characterized using various analytical techniques to confirm its structure and purity.

-

Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of N-Acetyl-5-bromoanthranilic acid and its precursor.

| Parameter | 5-Bromoanthranilic Acid | N-Acetyl-5-bromoanthranilic Acid |

| Molecular Formula | C₇H₆BrNO₂[3] | C₉H₈BrNO₃[4] |

| Molecular Weight | 216.03 g/mol [3] | 258.07 g/mol |

| Appearance | Colorless flakes/crystals[1][3] | White to off-white solid |

| Melting Point | 218-219 °C[3] | Not available in search results |

| Yield | Good[5] | Not available in search results |

| IR (KBr, cm⁻¹) | N-H stretching, C=O stretching, C-Br stretching | ~3300-2500 (O-H), ~1700 (C=O, acid), ~1680 (C=O, amide), C-H, N-H, C-Br stretching[6] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, -NH₂, -COOH | Aromatic protons, -NH (amide), -CH₃ (acetyl), -COOH |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, C=O (acid), C-Br, C-N | Aromatic carbons, C=O (acid), C=O (amide), -CH₃ (acetyl), C-Br, C-N |

| Mass Spec (m/z) | [M]+ at 215/217 | [M+H]⁺ at 258/260 |

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of N-Acetyl-5-bromoanthranilic acid.

Caption: Experimental workflow for the synthesis of N-Acetyl-5-bromoanthranilic acid.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromoanthranilic Acid [drugfuture.com]

- 4. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijddr.in [ijddr.in]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetamido-5-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The acetylation of the amino group in 2-amino-5-bromobenzoic acid is a crucial step to modulate the reactivity of the starting material and to introduce an amide functionality, which is a common feature in many bioactive molecules. This document provides detailed protocols for the synthesis of this compound from 2-amino-5-bromobenzoic acid, along with comprehensive data for the characterization of both the starting material and the product.

Data Presentation

Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Starting Material | 2-Amino-5-bromobenzoic acid | 5794-88-7 | C₇H₆BrNO₂ | 216.03 | 213-215 | Beige to white powder |

| Product | This compound | 38985-79-4 | C₉H₈BrNO₃ | 258.07 | 215-219 | White to off-white powder or crystals[1] |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |

| Starting Material | DMSO-d₆: 6.77 (d, 1H), 7.24 (dd, 1H), 7.62 (d, 1H), 8.7 (br s, 3H) | Data not readily available in searched literature. | 3497, 3383 (N-H stretch), 1675 (C=O stretch) |

| Product | Data not readily available in searched literature. | Data not readily available in searched literature. | ~3300 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |

Experimental Protocols

The synthesis of this compound is achieved through the acetylation of the amino group of 2-amino-5-bromobenzoic acid using acetic anhydride. A base is typically used to neutralize the acetic acid byproduct.

Protocol 1: Acetylation using Acetic Anhydride in Pyridine

This protocol is adapted from a general procedure for the N-acylation of a similar substituted aminobenzoic acid.

Materials and Reagents:

-

2-Amino-5-bromobenzoic acid

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationship of Synthesis

The synthesis of this compound is a key transformation that enables further molecular elaboration. The resulting product can be used as a building block in the synthesis of more complex molecules, such as heterocyclic compounds with potential applications in drug discovery.

Caption: Logical flow from synthesis to application.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

References

Applications of 2-Acetamido-5-bromobenzoic Acid in the Synthesis of Heterocyclic Scaffolds

Introduction: 2-Acetamido-5-bromobenzoic acid is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic compounds. Its structure, featuring an acetamido group, a carboxylic acid, and a bromine atom on a benzene ring, offers multiple reactive sites for cyclization and cross-coupling reactions. These characteristics make it a valuable starting material for the synthesis of molecules with potential applications in medicinal chemistry and drug development.

Key Applications: The primary application of this compound lies in the synthesis of quinazolinones and their precursors, benzoxazinones. The acetamido and carboxylic acid functionalities are strategically positioned to facilitate cyclization reactions, while the bromine atom serves as a handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

This compound serves as a direct precursor to 6-bromo-2-methyl-3,1-benzoxazin-4-one, a key intermediate in the synthesis of substituted quinazolinones. The reaction proceeds via an intramolecular cyclization facilitated by a dehydrating agent, typically acetic anhydride. This transformation is efficient and high-yielding.

Experimental Protocol:

Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one:

-

In a 250 ml round-bottom flask, a mixture of this compound (0.1 M) and 36 ml of acetic anhydride is prepared.[1]

-

The reaction mixture is heated to reflux for 1 hour.[1]

-

Upon cooling, the solid product separates from the solution.[1]

-

The solid is collected to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]

| Product | Starting Material | Reagents | Reaction Time | Yield | Melting Point |

| 6-bromo-2-methyl-3,1-benzoxazin-4-one | This compound | Acetic anhydride | 1 hour | 84% | 130°C |

Application Note 2: Synthesis of Substituted Quinazolinones

The intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one, can be readily converted to a variety of 3-substituted-6-bromo-2-methylquinazolin-4-ones by reaction with primary amines. This step involves the opening of the benzoxazinone ring by the amine followed by cyclization to the quinazolinone core.

Experimental Protocol:

Synthesis of 3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one:

-

In a 250 ml conical flask equipped with a reflux condenser, a mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.1 M), benzene-1,4-diamine (0.1 M), 25 ml of pyridine, and one pellet of KOH is placed.[1]

-

The mixture is heated on a sand bath for 7-8 hours.[1]

-

After the reaction is complete, the mixture is poured into ice.[1]

-

The resulting precipitate is collected, washed with 10% HCl, and recrystallized from ethanol.[1]

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point |

| 3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one | 6-bromo-2-methyl-3,1-benzoxazin-4-one | Benzene-1,4-diamine, KOH | Pyridine | 7-8 hours | 78% | 220°C |

Application Note 3: Potential for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound and its derivatives provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzoic acid core, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. While specific protocols starting directly from this compound are not detailed in the provided search results, the reactivity of aryl bromides in such transformations is a well-established principle in organic synthesis.

Visualizations

Caption: Synthesis of a substituted quinazolinone from this compound.

Caption: Experimental workflow for the two-step synthesis of a substituted quinazolinone.

References

2-Acetamido-5-bromobenzoic Acid: A Versatile Scaffold for Pharmaceutical Synthesis

Application Note AP-CHEM-21-001

Introduction

2-Acetamido-5-bromobenzoic acid, also known as N-acetyl-5-bromoanthranilic acid, is a valuable and versatile building block in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features, including a reactive carboxylic acid group, a nucleophilic acetamido group, and a bromine atom that can participate in various cross-coupling reactions, make it an ideal starting material for the construction of complex heterocyclic scaffolds. This application note provides a detailed overview of the utility of this compound in the synthesis of quinazolinone-based anticancer agents, including a comprehensive experimental protocol and biological activity data.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical development lies in the synthesis of quinazolinone derivatives. The quinazolinone core is a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromo-substituent at the 6-position of the resulting quinazolinone ring serves as a crucial handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of 6-bromoquinazolinone have shown particular promise as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By targeting the ATP-binding site of the EGFR tyrosine kinase, these compounds can effectively block downstream signaling, leading to the inhibition of cancer cell proliferation and survival.

Data Presentation

The following tables summarize the antiproliferative activity of a series of 6-bromo-4-anilinoquinazoline analogs, which can be synthesized from intermediates derived from this compound. This data highlights the potential of this building block in generating potent anticancer agents.

Table 1: In Vitro Antiproliferative Activity of 6-Bromo-4-(substituted-anilino)-2-(4-chlorophenyl)quinazolines [1]

| Compound ID | R Group (Substitution at 4-position) | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |

| 3g | 4-Fluoroanilino | 1.83 | 2.51 |

| 3h | 3-Fluoroanilino | > 10 | 5.21 |

| 3i | 4-Chloroanilino | 1.76 | 2.45 |

| 3j | 3-Chloroanilino | 2.15 | 2.98 |

| 3k | 4-Bromoanilino | 1.54 | 2.21 |

| 3l | 2,4-Difluoroanilino | 0.98 | 1.95 |

| Gefitinib | (Reference Drug) | 0.51 | 2.37 |

Table 2: In Vitro Anticancer Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [2]

| Compound ID | R Group (Substitution at 2-position) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |

| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |

| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |

Experimental Protocols

This section provides a detailed protocol for the synthesis of 6-bromoquinazolin-4(3H)-one, a key intermediate that can be derived from this compound. The protocol is adapted from the synthesis starting with the closely related 2-amino-5-bromobenzoic acid.[3]

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

Materials:

-

2-Amino-5-bromobenzoic acid (or this compound following a deacetylation step)

-

Formamide

-

Deionized Water

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol).

-

Heat the mixture with stirring at 130 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 60 °C and add 30 mL of deionized water.

-

Stir the mixture for an additional 30 minutes at 60 °C.

-

Add another 20 mL of deionized water and continue stirring as the mixture cools to room temperature.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with anhydrous ethanol (2 x 15 mL).

-

Dry the purified product under vacuum to obtain 6-bromoquinazolin-4(3H)-one as a solid.

Expected Yield: Based on the synthesis from 2-amino-5-bromobenzoic acid, a yield of approximately 91% can be expected.[3]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Signaling Pathway

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazolinone-based anticancer agents.

Caption: EGFR Signaling Pathway and Inhibition by Quinazolinones.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of quinazolinone derivatives.

Caption: General workflow for synthesis and evaluation.

This compound is a highly valuable building block for the synthesis of pharmaceutically relevant compounds, particularly quinazolinone derivatives with potent anticancer activity. The synthetic protocols are well-established, and the resulting compounds have demonstrated significant efficacy in preclinical studies. The versatility of this starting material allows for the creation of diverse chemical libraries, facilitating the discovery and optimization of novel therapeutic agents. Researchers in drug development are encouraged to explore the potential of this compound in their synthetic strategies.

References

Application Notes and Protocols for 2-Acetamido-5-bromobenzoic acid

Introduction

2-Acetamido-5-bromobenzoic acid is a valuable chemical intermediate, primarily utilized in the synthesis of various heterocyclic compounds. Its structure, featuring a carboxylic acid, an acetamido group, and a bromine atom, makes it a versatile building block in medicinal chemistry and drug development. A significant application of this compound is in the synthesis of quinazolinones. Quinazolinone scaffolds are present in a large family of molecules with broad pharmacological properties, including anticancer, anti-inflammatory, analgesic, and anticonvulsant activities.[1] The bromo-substituent, in particular, serves as a useful handle for further functionalization through cross-coupling reactions to build more complex molecular architectures.

These application notes provide a comprehensive overview of the properties of this compound, safety and handling protocols, and a detailed experimental protocol for its use in the synthesis of a quinazolinone derivative, a key step in the development of potential therapeutic agents.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in Table 1.

| Property | Value |

| CAS Number | 38985-79-4[2] |

| Molecular Formula | C₉H₈BrNO₃[2] |

| Molecular Weight | 258.07 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | N-Acetyl-5-bromoanthranilic acid, 2-(acetylamino)-5-bromobenzoic acid[2] |

| Appearance | White to off-white powder |

| Melting Point | 213-215 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. |

Safety and Handling

This compound is classified as hazardous.[2] Adherence to safety guidelines is crucial.

GHS Hazard Information (Table 2) [2]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Precautionary Measures (Table 3) [3][4]

| Category | Code | Precautionary Statement |

| Prevention | P264 | Wash hands and exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. Protect from moisture. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3]

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

Objective: To synthesize 6-bromo-2-methyl-4(3H)-quinazolinone from this compound via a cyclodehydration reaction. This protocol is fundamental for researchers working on the synthesis of heterocyclic scaffolds for drug discovery.

Materials:

-

This compound (C₉H₈BrNO₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ammonium acetate (CH₃COONH₄)

-

Ethanol (C₂H₅OH)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (CH₃COOCH₂CH₃)

-

Hexanes

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Methodology

Step 1: Reaction Setup

-

Place 2.58 g (10 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 7.71 g (100 mmol) of ammonium acetate to the flask.

-

Add 20 mL of acetic anhydride to the flask.

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Step 2: Cyclization Reaction

-

Begin stirring the mixture.

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-4 hours.

-

Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The disappearance of the starting material spot indicates the reaction is nearing completion.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into 100 mL of ice-cold distilled water with vigorous stirring. A precipitate should form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate with cold distilled water (2 x 20 mL) and then with a 5% sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid.

-

Wash again with cold distilled water (2 x 20 mL).

Step 4: Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified 6-bromo-2-methyl-4(3H)-quinazolinone product in a vacuum oven.

Step 5: Characterization

-

Determine the yield of the final product.

-

Measure the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

Workflow for Quinazolinone Synthesis

Caption: General experimental workflow for the synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone.

Reaction Pathway Diagram

Caption: Synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone from this compound.

References

- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-Acetamido-5-bromobenzoic Acid in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals